molecular formula C17H12ClN3 B2517429 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline CAS No. 313534-09-7

6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B2517429
CAS No.: 313534-09-7
M. Wt: 293.75
InChI Key: MZDUNTIBQSGAKG-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-chloroquinoline-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate aldehyde or ketone to yield the desired pyrazoloquinoline .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline
  • 1-phenyl-3,4-methyl-1H-pyrazolo[3,4-b]quinoline
  • 4-chloro-3-methyl-6-methoxy-1H-pyrazolo[3,4-b]quinoline

Uniqueness

6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline stands out due to its unique combination of a chloro group, a methyl group, and a phenyl group attached to the pyrazoloquinoline core. This specific arrangement of substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications .

Properties

IUPAC Name

6-chloro-3-methyl-4-phenyl-2H-pyrazolo[3,4-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3/c1-10-15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21-20-10/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDUNTIBQSGAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=C(C=CC3=NC2=NN1)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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